1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile
Description
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile is a pyrrolidinone derivative featuring a 4-fluorophenyl substituent at the 1-position and a nitrile group at the 3-position. Its molecular formula is C₁₁H₉FN₂O, with a calculated molar mass of 204.20 g/mol. The pyrrolidinone core (a 5-membered lactam) confers conformational rigidity, while the fluorophenyl and nitrile groups contribute to electronic and steric properties, making it relevant in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBPNVVWURIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrrolidine ring.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.
Scientific Research Applications
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of fluorinated organic molecules on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile with structurally related compounds identified in the literature:
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrrolidinone core (5-membered lactam) is smaller and more rigid than the hexahydroquinoline (6-membered fused bicyclic system in ) or dihydropyridine (unsaturated 6-membered ring in ). The pyrazolo-pyrimidine core in is a bicyclic aromatic system, offering distinct electronic properties compared to saturated or partially saturated cores.
Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound and enhances lipophilicity and metabolic stability compared to the 4-chlorobenzyl group in . Fluorine’s electronegativity may also influence hydrogen bonding and dipole interactions. Additional Functional Groups: The amino group in and butylamino group in introduce basicity and hydrogen-bonding capacity, which are absent in the target compound.
Biological Activity
Overview
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolidine class, characterized by a pyrrolidine ring substituted with a fluorophenyl group and a carbonitrile functional group. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, making it a candidate for various therapeutic applications.
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 201.22 g/mol
- Functional Groups : Pyrrolidine, carbonitrile, and fluorobenzene.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom may enhance binding affinity to certain receptors or enzymes, while the carbonitrile group can participate in various biochemical interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors related to neurotransmission or inflammation.
Biological Activity
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary data suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.
- Cytotoxic Effects : Research has shown that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Screening
In a recent study evaluating the antimicrobial properties of various pyrrolidine derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods and determined minimum inhibitory concentrations (MICs), highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism was further explored through flow cytometry analysis, confirming induction of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
